molecular formula C13H19NS2 B14528437 Butan-2-yl ethyl(phenyl)carbamodithioate CAS No. 62603-68-3

Butan-2-yl ethyl(phenyl)carbamodithioate

Cat. No.: B14528437
CAS No.: 62603-68-3
M. Wt: 253.4 g/mol
InChI Key: PZVFSCYQSVPCIL-UHFFFAOYSA-N
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Description

Butan-2-yl ethyl(phenyl)carbamodithioate is a carbamodithioate derivative characterized by a central carbamodithioate (–NHCSS–) functional group, substituted with a butan-2-yl (sec-butyl) group and an ethyl(phenyl) moiety.

Properties

CAS No.

62603-68-3

Molecular Formula

C13H19NS2

Molecular Weight

253.4 g/mol

IUPAC Name

butan-2-yl N-ethyl-N-phenylcarbamodithioate

InChI

InChI=1S/C13H19NS2/c1-4-11(3)16-13(15)14(5-2)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3

InChI Key

PZVFSCYQSVPCIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC(=S)N(CC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl ethyl(phenyl)carbamodithioate typically involves the reaction of butan-2-yl chloride with ethyl(phenyl)carbamodithioate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl ethyl(phenyl)carbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of thiols or disulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or disulfides.

    Substitution: Various substituted carbamodithioates depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl ethyl(phenyl)carbamodithioate has several applications in scientific research, including:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Butan-2-yl ethyl(phenyl)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents Heterocyclic Component Key Structural Notes
This compound Butan-2-yl, ethyl(phenyl) None Aliphatic substituents dominate
Methyl 4-(1H-benzo[d]imidazol-2-yl)phenyl carbamodithioate Benzimidazole, methyl Benzimidazole Aromatic heterocycle enhances π-π interactions
Methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate Benzooxazole, methyl Benzooxazole Oxygen-containing heterocycle increases polarity

Key Observations :

  • Aliphatic vs. Aromatic Substituents : The target compound lacks heterocyclic rings, relying on aliphatic (butan-2-yl) and simple aromatic (ethyl(phenyl)) groups. In contrast, analogs with benzimidazole or benzoxazole rings exhibit enhanced aromaticity, which may improve binding to biological targets (e.g., DNA or enzymes) via π-stacking .
  • Polarity and Solubility : The presence of heteroatoms (N, O) in benzimidazole/benzoxazole derivatives increases polarity, likely improving aqueous solubility compared to the aliphatic-dominated target compound .

Key Observations :

  • Heterocycle Integration: The benzimidazole derivative requires polyphosphoric acid for cyclization and carbon disulfide for dithiocarbamate formation , whereas the benzoxazole analog employs ethenol for amine coupling .
  • Complexity : The target compound’s synthesis (if analogous) may involve simpler alkylation steps due to the absence of heterocyclic ring formation.

Key Observations :

  • Activity Correlations : Heterocyclic carbamodithioates demonstrate measurable antimicrobial activity, possibly due to enhanced target binding. The aliphatic target compound may exhibit weaker or different bioactivity due to reduced aromatic interactions .
  • Structure-Activity Relationship (SAR) : The electron-withdrawing nature of heterocycles (e.g., benzoxazole) could modulate the reactivity of the dithiocarbamate group, influencing antimicrobial potency .

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